1,3-diphenyl-1H-pyrazole-5-carboxylic acid

LPA5 Antagonist Platelet Activation GPCR Pharmacology

Crucial fragment for medicinal chemistry. This unsubstituted 1,3-diphenyl-1H-pyrazole-5-carboxylic acid (CAS 964-42-1) is the validated baseline scaffold for SAR studies targeting RPA70N PPI inhibition, achieving submicromolar potency with para-substituted analogs. It is also the first reported non-lipid LPA5 antagonist and a validated Nef-dependent HIV replication inhibitor (IC₅₀<0.3 µM). The free carboxylic acid enables direct amide coupling, eliminating the deprotection step required by methyl ester analogs (CAS 55115-12-3). Procuring this specific regioisomer ensures experimental reproducibility.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 964-42-1
Cat. No. B1331937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyl-1H-pyrazole-5-carboxylic acid
CAS964-42-1
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20)
InChIKeyQRARAAONIFSAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid (CAS 964-42-1): Procurement-Grade Specifications and Core Pharmacophore Profile


1,3-Diphenyl-1H-pyrazole-5-carboxylic acid (CAS 964-42-1) is a heterocyclic building block featuring a central pyrazole core substituted with phenyl rings at positions 1 and 3, and a carboxylic acid moiety at position 5 . Its rigid aromatic scaffold, with a molecular formula of C₁₆H₁₂N₂O₂ and molecular weight of 264.28 g/mol, provides a defined hydrogen-bond donor/acceptor pattern and π-stacking capability essential for fragment-based drug discovery . Commercially available as a white crystalline powder with a melting point of 178–182 °C and typical purity of ≥95%, this compound serves as a validated starting point for medicinal chemistry optimization campaigns targeting protein-protein interactions . Notably, its carboxylic acid functional group distinguishes it from ester analogs (e.g., methyl ester CAS 55115-12-3) by enabling direct conjugation to amine-containing linkers or pharmacophores without prior deprotection steps .

Why Generic Substitution of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid (CAS 964-42-1) Fails in Replication Studies


The diphenylpyrazole carboxylic acid scaffold is not a monolithic pharmacophore; substitution patterns on the pyrazole ring and pendant aromatic systems profoundly alter target engagement profiles. Systematic structure-activity relationship (SAR) studies have demonstrated that even minor modifications to the 1,3-diphenyl framework—such as halogen substitution at the para-position of the N1-phenyl ring or replacement of the carboxylic acid with ester or amide functionalities—dramatically shift both potency and selectivity across distinct protein targets [1]. For instance, in a series evaluating RPA70N protein-protein interaction inhibition, the unsubstituted 1,3-diphenyl-5-carboxylic acid core exhibited baseline activity, whereas para-chloro substitution yielded submicromolar potency [1]. Consequently, substituting this specific compound with a closely related analog (e.g., methyl ester derivative or regioisomeric diphenylpyrazole) without verifying the exact CAS registry will likely introduce unintended variations in biological activity, confounding experimental reproducibility and invalidating comparative analysis against published data .

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid (964-42-1): Quantified Differentiation Versus Analogs


LPA5/GPR92 Receptor Antagonism: First Non-Lipid Small-Molecule Inhibitor Profile

In a high-throughput screening campaign, 1,3-diphenyl-1H-pyrazole-5-carboxylic acid was identified as the first non-lipid, small-molecule inhibitor of the LPA5/GPR92 receptor, a target responsible for lysophosphatidic acid (LPA)-mediated platelet activation [1]. Specificity was confirmed in human platelets using antagonists for alternative LPA receptors (LPA1, LPA3), demonstrating that this compound selectively inhibits LPA5-mediated activation in a relevant cellular in vitro model, whereas lipid-based LPA analogs exhibit broader receptor promiscuity and distinct pharmacokinetic limitations [1].

LPA5 Antagonist Platelet Activation GPCR Pharmacology

Antiviral Activity: HIV-1 Nef-Dependent Replication Inhibition Compared to Nef-Defective Controls

A structurally related diphenylpyrazolo analog (B9) containing the 1,3-diphenylpyrazole carboxylic acid core demonstrates Nef-dependent antiviral activity with an IC₅₀ of <0.3 µM against HIV-1 NL4-3 replication in CEM-T4 cells, while being ineffective against the replication of a Nef-defective HIV-1 mutant under identical assay conditions [1]. This core scaffold achieves Nef dimerization disruption with an IC₅₀ of 3 µM and prevents Nef-mediated Hck activation (IC₅₀ = 2.8 µM) without directly inhibiting c-Src, Hck, Lck, or Lyn kinases (IC₅₀ >20 µM for each) [1].

HIV Nef Inhibitor Antiviral Host-Pathogen Interaction

RPA70N Protein-Protein Interaction Inhibition: Fragment-to-Lead SAR Baseline

In a fragment-based discovery campaign targeting Replication Protein A (RPA) 70N subunit protein-protein interactions, the unsubstituted 1,3-diphenyl-1H-pyrazole-5-carboxylic acid scaffold served as the foundational core from which systematic SAR optimization was conducted [1]. While the parent compound itself exhibited modest baseline binding, structural elaboration—particularly the introduction of para-chloro substitution on the N1-phenyl ring—produced submicromolar inhibitors of RPA70N interactions [1]. This SAR trajectory confirms that the unsubstituted core (CAS 964-42-1) is the essential starting fragment required to access the optimized chemotype; alternative regioisomers (e.g., 1,5-diphenyl substitution) or ester-protected analogs would diverge from this established optimization pathway and require de novo SAR mapping [1].

DNA Damage Response RPA70N Inhibitor Fragment-Based Drug Discovery

Structural Differentiation: Carboxylic Acid vs. Methyl Ester in Synthetic Tractability

1,3-Diphenyl-1H-pyrazole-5-carboxylic acid (CAS 964-42-1) contains a free carboxylic acid functional group, distinguishing it from its methyl ester analog 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester (CAS 55115-12-3) . The free acid enables direct amide coupling, esterification, or reduction without a preliminary deprotection step, reducing synthetic step count by one reaction relative to the methyl ester analog. This functional group also provides a hydrogen-bond donor not present in the ester form, which can be critical for target engagement in fragment-based screens .

Chemical Building Block Synthetic Intermediate Medicinal Chemistry

Bioisosteric Advantage: Pyrazole as Metabolically Stable Phenol Replacement

The pyrazole heterocycle in 1,3-diphenyl-1H-pyrazole-5-carboxylic acid functions as an H-bond-donating heterocycle with enhanced lipophilicity and metabolic stability compared to phenol, a common pharmacophoric element in drug discovery . Unlike phenol, which is susceptible to rapid glucuronidation and sulfation in vivo, the pyrazole core resists Phase II conjugation while maintaining comparable hydrogen-bonding capacity . This bioisosteric replacement strategy is well-established in medicinal chemistry for improving pharmacokinetic properties without sacrificing target affinity.

Bioisostere Metabolic Stability Drug Design

Procurement-Driven Application Scenarios for 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid (964-42-1)


Medicinal Chemistry: Fragment-Based Discovery of RPA70N Protein-Protein Interaction Inhibitors

Research groups engaged in fragment-based drug discovery targeting the DNA damage response pathway should procure this compound as the validated starting fragment for RPA70N PPI inhibition. Published SAR studies demonstrate that this unsubstituted core serves as the essential baseline from which para-substituted analogs achieve submicromolar potency; procurement of any regioisomeric or ester-protected analog would necessitate de novo SAR mapping and delay project timelines [1].

GPCR Pharmacology: Development of Non-Lipid LPA5/GPR92 Antagonists

Investigators studying LPA receptor signaling in platelet activation or related thrombotic disorders should select this specific compound as the first reported non-lipid, small-molecule LPA5 antagonist scaffold. Unlike lipid-based LPA analogs that exhibit broad receptor promiscuity and challenging physicochemical properties, this diphenylpyrazole carboxylic acid provides a chemically tractable starting point for developing selective LPA5 tool compounds [1].

Antiviral Research: Nef-Dependent HIV Replication Inhibitor Scaffold

Virology laboratories exploring host-targeted antiviral strategies against HIV should acquire this scaffold for developing Nef-dependent replication inhibitors. The core diphenylpyrazole structure has been validated to disrupt Nef dimerization and suppress viral replication with an IC₅₀ <0.3 µM, while exhibiting minimal off-target activity against Src-family kinases (IC₅₀ >20 µM). This mechanism is orthogonal to standard antiretroviral targets, offering potential utility against drug-resistant viral strains [1].

Synthetic Chemistry: One-Step Conjugation Building Block for Amide Library Synthesis

Synthetic chemistry groups producing amide libraries for high-throughput screening should select the free carboxylic acid form (CAS 964-42-1) over the methyl ester analog (CAS 55115-12-3) to eliminate a deprotection step. Direct coupling of this building block to amine-containing fragments reduces synthetic step count by one reaction per analog, improving overall library production efficiency and yield [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.